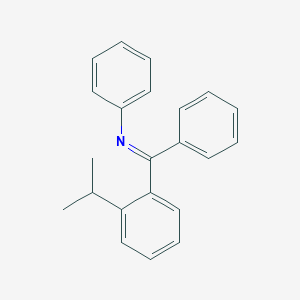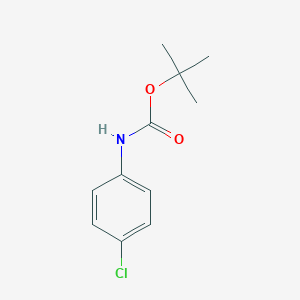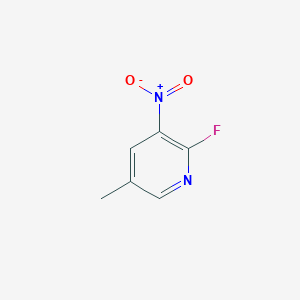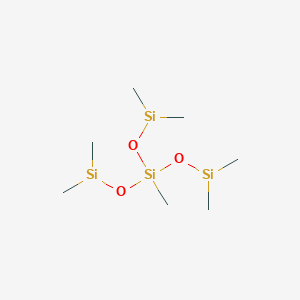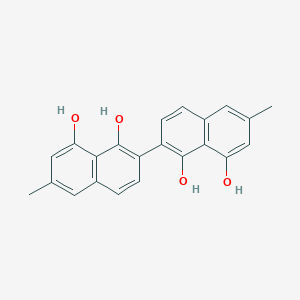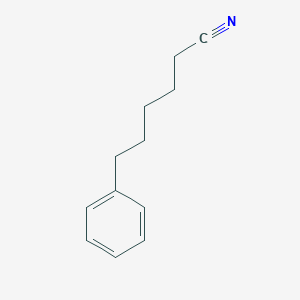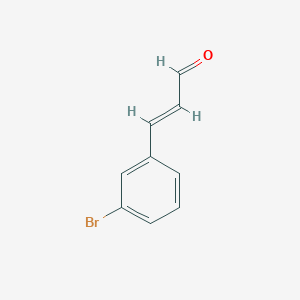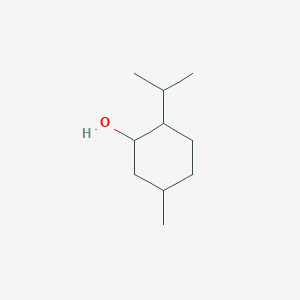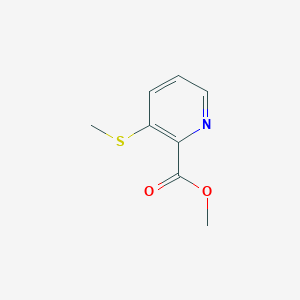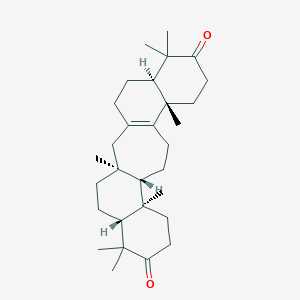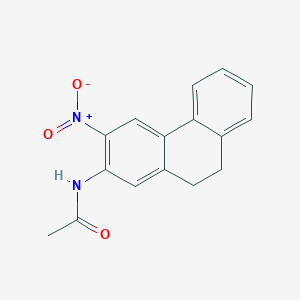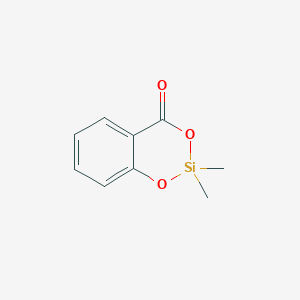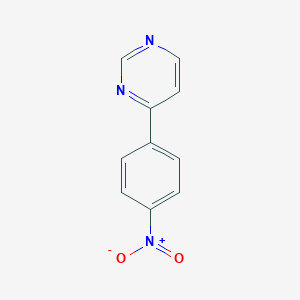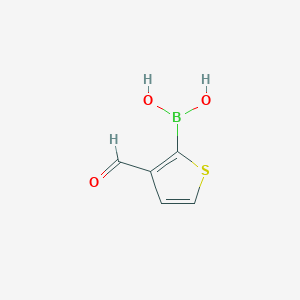
(3-formylthiophen-2-yl)boronic Acid
概要
説明
“(3-formylthiophen-2-yl)boronic Acid” is used as a reactant for Suzuki-Miyaura cross-coupling reactions . It is part of the Alfa Aesar product portfolio .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology .Molecular Structure Analysis
The molecular formula of “(3-formylthiophen-2-yl)boronic Acid” is C5H5BO3S . The InChI key is HYXMHAHVUFTVFZ-UHFFFAOYSA-N . The canonical SMILES representation is OB(O)C1=C(C=O)C=CS1 .Chemical Reactions Analysis
“(3-formylthiophen-2-yl)boronic Acid” is used as a reactant for Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-formylthiophen-2-yl)boronic Acid” is slightly soluble in water . Its molecular weight is 155.97 g/mol .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
(3-formylthiophen-2-yl)boronic Acid: is widely used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method in organic chemistry, allowing the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. It is utilized in the synthesis of various complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Synthesis of PARP-1 Inhibitors
The compound serves as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives , which are potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 inhibitors have significant therapeutic potential in the treatment of cancer, as they interfere with the repair of DNA damage in cancer cells, leading to cell death.
Development of Field-Effect Transistors
Another application involves using (3-formylthiophen-2-yl)boronic Acid as a precursor for the preparation of phenanthro-dithiophene moieties . These moieties exhibit properties suitable for field-effect transistors, which are essential components in electronic devices, impacting the development of flexible displays and sensors.
Safety And Hazards
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Nowadays, boron-containing compounds are usually considered as non-toxic . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs shortly .
特性
IUPAC Name |
(3-formylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMHAHVUFTVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378454 | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-formylthiophen-2-yl)boronic Acid | |
CAS RN |
17303-83-2 | |
| Record name | 3-Formyl-2-thiopheneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was observed when (3-formylthiophen-2-yl)boronic acid was reacted with hydantoin?
A1: The research indicates that using (3-formylthiophen-2-yl)boronic acid in the reaction with hydantoin resulted in a product where the boronic acid group (–B(OH)₂) was cleaved from the thiophene ring []. The exact mechanism and the resulting product structure were not elaborated upon in the research excerpt.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



